N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O4S2 and a molecular weight of 318.41 g/mol . This compound belongs to the sulfonamide family and is characterized by the presence of a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a nitrobenzenesulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(tert-butylsulfanyl)ethyl]benzamide: Similar structure but lacks the nitro group.
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Contains additional substituents on the aromatic ring.
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide is unique due to the presence of both the tert-butylsulfanyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Biological Activity
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide (CAS No. 713104-98-4) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C₁₂H₁₈N₂O₄S₂
- Molecular Weight : 318.41 g/mol
- Structure : The compound features a tert-butylsulfanyl group and a nitro group attached to a benzenesulfonamide backbone, which may influence its biological properties.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial dihydropteroate synthase and disrupting folate synthesis.
Anticancer Potential
Studies have explored the anticancer potential of various sulfonamides. For instance, the compound has been investigated for its ability to inhibit specific cancer-associated carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in several tumors. The binding affinity and selectivity of this compound towards these isoforms can lead to the development of targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor by mimicking natural substrates, effectively blocking enzyme active sites.
- Reactive Intermediate Formation : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
- Binding Interactions : Structural studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in target enzymes, influencing their activity.
Case Study 1: Inhibition of Carbonic Anhydrases
A recent study demonstrated that this compound exhibits selective inhibitory action against hCA IX and hCA XII isoforms, with inhibition constants (K_I) in the low micromolar range:
Compound | hCA I (µM) | hCA II (µM) | hCA IX (µM) | hCA XII (µM) |
---|---|---|---|---|
This compound | 58.3 | 64.2 | 4.5 | 3.9 |
This selectivity suggests potential therapeutic applications in treating tumors where these isoforms are overexpressed .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that similar sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves competitive inhibition of bacterial folate synthesis pathways, supporting further exploration of this compound as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:
Compound | Structural Features | Biological Activity |
---|---|---|
N-[2-(tert-butylsulfanyl)ethyl]benzamide | Lacks nitro group | Moderate antibacterial |
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | Additional substituents | Enhanced anticancer activity |
The presence of both the tert-butylsulfanyl and nitro groups in this compound provides unique reactivity and biological profiles compared to its analogs.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCCBUVKYFKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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